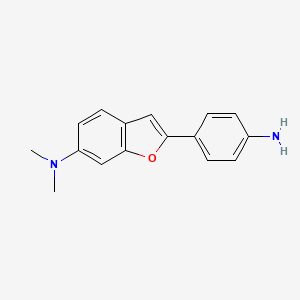

2-(4-Aminophenyl)-N,N-dimethyl-1-benzofuran-6-amine

Description

2-(4-Aminophenyl)-N,N-dimethyl-1-benzofuran-6-amine is a benzofuran derivative featuring a 4-aminophenyl substituent at the 2-position and a dimethylamino group at the 6-position of the benzofuran core. The aminophenyl moiety may enhance binding to biological targets through hydrogen bonding, while the dimethylamino group could influence solubility and electronic properties.

Properties

CAS No. |

96323-60-3 |

|---|---|

Molecular Formula |

C16H16N2O |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

2-(4-aminophenyl)-N,N-dimethyl-1-benzofuran-6-amine |

InChI |

InChI=1S/C16H16N2O/c1-18(2)14-8-5-12-9-15(19-16(12)10-14)11-3-6-13(17)7-4-11/h3-10H,17H2,1-2H3 |

InChI Key |

JIMSCZODZYDMII-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(O2)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-N,N-dimethylbenzofuran-6-amine typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran core, followed by the introduction of the aminophenyl group and subsequent dimethylation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-N,N-dimethylbenzofuran-6-amine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the benzofuran ring.

Reduction: Reduction reactions can be used to alter the aminophenyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the benzofuran core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

Chemical Research

The compound serves as a building block for synthesizing more complex molecules. Its structural features allow it to participate in various chemical reactions, including:

- Oxidation : Modifies functional groups on the benzofuran ring.

- Reduction : Alters the aminophenyl group.

- Substitution Reactions : Introduces new substituents onto the benzofuran core .

Biological Applications

Due to its ability to interact with biological molecules, this compound is valuable in biochemical studies. It can modulate enzyme activities or receptor functions through hydrogen bonding and π-π interactions, making it a candidate for drug design.

Case Study: Antitumor Activity

Research has shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For instance, compounds derived from 2-(4-Aminophenyl)-N,N-dimethyl-1-benzofuran-6-amine have been tested against human tumor cell lines, revealing promising results in inhibiting cancer cell proliferation .

Industrial Applications

The versatility of this compound extends to industrial applications, particularly in the development of advanced materials such as polymers and coatings. Its chemical stability enhances the properties of these materials, making them suitable for various applications .

Summary Table of Applications

| Application Area | Description | Example/Case Study |

|---|---|---|

| Chemical Research | Building block for complex molecule synthesis; participates in oxidation/reduction reactions | Synthesis of novel derivatives |

| Biological Studies | Interaction with enzymes/receptors; potential drug candidate | Antitumor activity against cancer cell lines |

| Industrial Materials | Development of polymers and coatings; enhances material properties | Use in advanced polymer formulations |

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-N,N-dimethylbenzofuran-6-amine involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological molecules, while the benzofuran core can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzofuran-Based Analogs

N-(4-(6-Dimethylamino-2-Benzofuranyl)Phenyl)Isothiocyanate

- Structure: Shares the benzofuran core and 4-aminophenyl group but replaces the primary amine with an isothiocyanate (-NCS) group .

- Functional Impact: The isothiocyanate group increases electrophilicity, making it reactive toward nucleophiles (e.g., thiols in proteins), which is advantageous in probe synthesis or covalent inhibitor design.

6-(1-Benzofuran-2-yl)-2-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine

- Structure: Substitutes the dimethylamino group with a triazine ring linked to a 2,3-dimethylphenylamine .

- However, the bulky dimethylphenyl group may reduce solubility compared to the target compound’s dimethylamino substituent.

Heterocyclic Compounds with 4-Aminophenyl Substituents

N'-[1-(4-Aminophenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide

- Structure: A pyrimidine-thioacetohydrazide derivative with a 4-aminophenyl group .

- Functional Impact : The pyrimidine-thioether backbone and hydrazide group confer distinct electronic properties, which were shown to enhance antimicrobial activity. The target compound’s benzofuran core may offer better membrane permeability due to increased lipophilicity.

N4-(4-Aminophenyl)-6-methylpyrimidine-2,4-diamine

- Structure: Pyrimidine scaffold with a 4-aminophenyl group and methyl substituent .

- Functional Impact: Pyrimidines are DNA/RNA mimics, often exploited in antimetabolite therapies. The target compound’s benzofuran core diverges in bioactivity, likely targeting non-nucleic acid pathways.

Antimicrobial Potential

- Compounds: Derivatives with 4-aminophenyl groups exhibited potent antimicrobial activity, with MIC values <10 µg/mL against S. aureus and C. albicans .

- Target Compound Hypothesis: The benzofuran core and dimethylamino group may enhance lipophilicity, improving cell penetration. However, the absence of a hydrazide or thioether moiety (as in ) could reduce potency against specific pathogens.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Notable Properties |

|---|---|---|---|

| Target Compound | Benzofuran | 2-(4-aminophenyl), 6-(N,N-dimethyl) | H-bond donor, moderate solubility |

| N-(4-(6-Dimethylamino-2-Bzf)Phenyl)NCS | Benzofuran | 2-(4-isothiocyanatophenyl) | Electrophilic, covalent binding |

| 6-(1-Bzf)-triazine-2,4-diamine | Benzofuran-triazine | 2,3-dimethylphenyl, triazine | Multiple H-bond sites, low solubility |

| N'-[1-(4-Aminophenyl)ethylidene]-hydrzd | Pyrimidine | Thietan-3-yloxy, thioacetohydrazide | Antimicrobial, MIC <10 µg/mL |

Biological Activity

2-(4-Aminophenyl)-N,N-dimethyl-1-benzofuran-6-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with an aminophenyl substituent, which is significant for its interaction with biological targets. The structural formula can be represented as follows:

This structure allows for various interactions with biomolecules, including hydrogen bonding and π-π stacking, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems:

- Hydrogen Bonding : The aminophenyl group can form hydrogen bonds with proteins and nucleic acids, facilitating enzyme inhibition or receptor modulation.

- π-π Interactions : The benzofuran core can engage in π-π interactions with aromatic residues in proteins, potentially stabilizing binding interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds that share structural features with this compound. For instance, compounds with similar scaffolds have demonstrated significant antibacterial and antifungal activities against various pathogens. Notably:

- Antibacterial Activity : Compounds exhibiting similar structures showed Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.

| Pathogen | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Anticancer Activity

The anticancer properties of benzofuran derivatives have been explored in several studies. Although specific data for this compound is limited, related compounds have shown promising results:

- Compounds derived from similar frameworks have been tested against various cancer cell lines, demonstrating cytotoxic effects and potential selectivity towards cancerous cells over normal cells .

Case Studies

- Synthesis and Biological Evaluation : A study synthesized novel benzofuran derivatives and evaluated their biological activities, revealing that modifications on the phenyl ring significantly influenced their anticancer efficacy. The most potent derivatives reduced the viability of cancer cells by up to 64% .

- Docking Studies : Computational docking studies indicated that the compound could effectively bind to targets involved in cancer progression, suggesting a mechanism for its anticancer activity .

Q & A

Q. What are the optimal synthetic routes for 2-(4-Aminophenyl)-N,N-dimethyl-1-benzofuran-6-amine, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with benzofuran core functionalization. Key steps include:

- Amine coupling : Use Buchwald-Hartwig amination for aryl-amine bond formation under palladium catalysis .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve ≥98% purity .

- Optimization : Apply Design of Experiments (DoE) to vary parameters (temperature, catalyst loading, solvent polarity). For example, a central composite design can identify optimal reflux conditions (e.g., 110°C in DMF) and minimize byproducts .

Q. Which analytical techniques are most effective for characterizing structural and electronic properties of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., dimethylamine protons at δ 2.8–3.1 ppm; benzofuran aromatic protons at δ 6.5–7.3 ppm) .

- X-ray Crystallography : Resolves bond angles and torsional strain in the benzofuran-amine linkage (e.g., dihedral angles < 10° between aromatic planes) .

- UV-Vis Spectroscopy : λmax at 255 nm indicates π→π* transitions in the benzofuran system, with molar absorptivity (ε) ≥ 10,000 L·mol⁻¹·cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interactions with biological targets or catalytic surfaces?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, a low LUMO energy (-1.8 eV) suggests electrophilic susceptibility at the aminophenyl group .

- Molecular Dynamics (MD) : Simulate binding affinities with proteins (e.g., kinase inhibitors) using force fields like CHARMM. Solvation models (e.g., TIP3P) improve accuracy for aqueous interactions .

- COMSOL Multiphysics : Model diffusion kinetics in heterogeneous catalysis (e.g., reaction rates under varying pore sizes in zeolite supports) .

Q. How should researchers address contradictions in spectroscopic or chromatographic data during characterization?

Methodological Answer:

- Multi-technique validation : Cross-reference NMR with High-Resolution Mass Spectrometry (HRMS) to resolve ambiguities (e.g., distinguishing N-methyl vs. O-methyl adducts) .

- Statistical outlier analysis : Apply Grubbs’ test to chromatographic retention time data (e.g., reject data points with Z-score > 3.0) .

- Dynamic light scattering (DLS) : Detect aggregates in solution that may skew UV-Vis or HPLC results .

Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to:

- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours; monitor via HPLC for degradation products (e.g., cleavage of the benzofuran ring) .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C indicates thermal stability for storage at -20°C) .

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf life (e.g., activation energy ~85 kJ/mol predicts ≥5-year stability at -20°C) .

Q. How can researchers design experiments to investigate the compound’s role in heterogeneous catalysis or photochemical reactions?

Methodological Answer:

- Catalytic screening : Test metal-organic frameworks (MOFs) as supports in hydrogenation reactions (e.g., Pt/CeO2 vs. Pd/Al2O3) under H2 flow (1–10 bar) .

- Photoreactor setups : Use 365 nm UV lamps to study benzofuran ring opening; quantify quantum yield via actinometry .

- In situ spectroscopy : Employ FTIR-ATR to track intermediate species during catalytic cycles .

Q. What methodologies are critical for analyzing the compound’s environmental fate or toxicity in interdisciplinary studies?

Methodological Answer:

- Biodegradation assays : Use OECD 301F (closed bottle test) with activated sludge to measure biological oxygen demand (BOD) over 28 days .

- QSAR modeling : Predict ecotoxicity (e.g., LC50 for fish) using EPI Suite™, incorporating logP (calculated ~2.5) and molecular weight (253.3 g/mol) .

- HPLC-MS/MS : Detect trace metabolites in water samples (limit of quantification < 1 ppb) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.